N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core linked to a xanthene carboxamide moiety. The pyrazolo-pyridine system is a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The xanthene group, a tricyclic aromatic system, enhances lipophilicity and may improve binding affinity to hydrophobic protein pockets. The methyl substituents at the 1- and 5-positions of the pyrazolo-pyridine ring likely contribute to metabolic stability by reducing oxidative degradation. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-12-11-15-19(25-26(2)20(15)24-21(12)27)23-22(28)18-13-7-3-5-9-16(13)29-17-10-6-4-8-14(17)18/h3-10,12,18H,11H2,1-2H3,(H,24,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKTYKCJJLRRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by its pyrazolo[3,4-b]pyridine core and xanthene moiety. The molecular formula is with a molecular weight of 315.333 g/mol. Its unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O3 |
| Molecular Weight | 315.333 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of calcium homeostasis and antioxidant pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It could interact with various receptors implicated in inflammation and cancer progression.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer effects on human breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a murine model of acute inflammation.
- Findings : Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.
-
Neuroprotection Assessment :
- Objective : To investigate neuroprotective effects in a model of oxidative stress.
- Findings : The compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[3,4-b]pyridine vs. Imidazo[1,2-a]pyridine (): The target compound’s pyrazolo-pyridine core differs from imidazo-pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) in ring fusion and substituent positioning. The imidazo-pyridine system in includes a six-membered tetrahydro ring, whereas the pyrazolo-pyridine here is partially saturated with a ketone group at position 4. This difference influences electronic properties and conformational flexibility .
- Pyrazolo[3,4-b]pyridine vs. Triazolothiadiazole (): Triazolothiadiazoles (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles) exhibit a five-membered triazole-thiadiazole fused system.
Substituent Effects
- Xanthene Carboxamide vs. Nitrophenyl/Phenethyl Groups (): The xanthene carboxamide in the target compound increases lipophilicity compared to the nitro-phenyl and ester groups in ’s imidazo-pyridine derivative. This may improve membrane permeability but reduce aqueous solubility.
Methyl Groups vs. Alkyl/Aryl Substituents () :
Alkyl/aryl substituents on triazolothiadiazoles () enhance lipophilicity and electronic effects, similar to the methyl groups in the target compound. However, the xanthene group’s bulkiness may sterically hinder binding to certain targets compared to smaller substituents .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below:
*Molecular weight and melting point for the target compound are estimated based on structural analogs.
Preparation Methods
Formation of the Tetrahydro-pyrazolo[3,4-b]pyridin-6-one Scaffold
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 5-aminopyrazole derivatives with cyclic ketones. For example, 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxamide reacts with cyclohexan-1,3-dione under acidic conditions to yield the tetrahydro-pyrazolo[3,4-b]pyridin-6-one framework. Key steps include:
- Cyclization : Heating at 80–100°C in acetic acid facilitates intramolecular cyclization, forming the fused pyridine ring.
- Oxidation : Introduction of the 6-oxo group is achieved using potassium permanganate or hydrogen peroxide in alkaline media.
Reaction Scheme :
$$
\text{3-Amino-1,5-dimethylpyrazole} + \text{Cyclohexan-1,3-dione} \xrightarrow{\text{HOAc, Δ}} \text{1,5-Dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine}
$$
Functionalization at Position 3
The 3-amino group of the pyrazolo[3,4-b]pyridine core is critical for coupling with the xanthene carboxamide. Protection-deprotection strategies are often employed:
- Protection : Boc (tert-butoxycarbonyl) or PMB (p-methoxybenzyl) groups shield the amine during subsequent reactions.
- Iodination : N-Iodosuccinimide (NIS) in DMF introduces iodine at position 5, enhancing reactivity for cross-coupling.
Example :
$$
\text{1,5-Dimethyl-6-oxo-pyrazolo[3,4-b]pyridine} \xrightarrow{\text{NIS, DMF}} \text{5-Iodo-1,5-dimethyl-6-oxo-pyrazolo[3,4-b]pyridine}
$$
Synthesis of 9H-Xanthene-9-carboxamide
Xanthene Carboxylic Acid Preparation
Xanthene derivatives are synthesized via Friedel-Crafts alkylation or Ullmann coupling:
- Diphenyl Ether Cyclization : 2-Hydroxybenzoic acid reacts with benzaldehyde derivatives in polyphosphoric acid (PPA) to form 9H-xanthene-9-carboxylic acid.
- Oxidation : The methyl group at position 9 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Reaction Scheme :
$$
\text{2-Hydroxybenzoic acid} + \text{Benzaldehyde} \xrightarrow{\text{PPA, Δ}} \text{9H-Xanthene-9-carboxylic acid}
$$
Carboxamide Formation
Activation of the carboxylic acid is necessary for amide bond formation:
- Acyl Chloride : Treating xanthene-9-carboxylic acid with thionyl chloride (SOCl₂) yields the acyl chloride.
- Coupling : The acyl chloride reacts with the protected 3-amino-pyrazolo[3,4-b]pyridine in the presence of a base (e.g., triethylamine).
Example :
$$
\text{Xanthene-9-COCl} + \text{Protected 3-amino-pyrazolo[3,4-b]pyridine} \xrightarrow{\text{Et₃N, DCM}} \text{Protected carboxamide intermediate}
$$
Final Coupling and Deprotection
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the iodinated pyrazolo[3,4-b]pyridine with the xanthene carboxamide:
- Catalyst : Pd(OAc)₂ with Xantphos ligand.
- Base : Cs₂CO₃ in toluene at 110°C.
Reaction Scheme :
$$
\text{5-Iodo-pyrazolo[3,4-b]pyridine} + \text{Xanthene carboxamide} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Coupled product}
$$
Deprotection
Removal of the PMB group is achieved via trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Protected carboxamide} \xrightarrow{\text{TFA, DCM}} \text{N-(1,5-Dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide}
$$
Analytical Characterization
Spectral Data
Purity and Yield
Challenges and Optimization
Q & A
Q. How should researchers address batch-to-batch variability in compound synthesis for long-term studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, crystallinity).
- Use design-of-experiments (DoE) to optimize reaction parameters.
- Characterize batches with XRPD for polymorph consistency and DSC for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
